4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Descripción

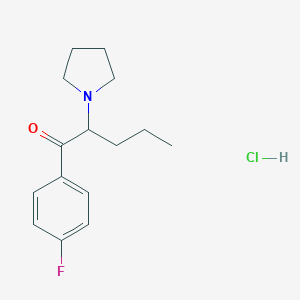

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) (CAS: 850352-31-7) is a synthetic cathinone derivative with the molecular formula C₁₅H₂₀FNO•HCl and a molecular weight of 285.8 g/mol . It is formally named 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone monohydrochloride and is commonly abbreviated as 4-fluoro-α-PVP. The compound exists as a crystalline solid with a UV absorption maximum at 254 nm and is stored at -20°C for long-term stability (≥5 years) . Its primary application is in pharmacological research, particularly in studies investigating psychoactive substances and receptor interactions.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFRIEAESKCIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344678 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-31-7 | |

| Record name | 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Starting Materials and Precursors

Key precursors include 4-fluorobenzaldehyde and 1-pyrrolidinopentanone . The fluorine substituent at the para position of the benzaldehyde moiety enhances the compound’s lipophilicity and binding affinity to monoamine transporters.

Condensation Reaction

The aldol condensation between 4-fluorobenzaldehyde and 1-pyrrolidinopentanone is catalyzed under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents such as ethanol or acetone. This step forms the intermediate 4-fluoro-α-pyrrolidinopentiophenone via nucleophilic addition-elimination:

Reaction yields typically range from 65% to 78%, depending on solvent choice and temperature.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using anhydrous hydrogen chloride (HCl) in diethyl ether or dichloromethane. Precipitation of the hydrochloride salt improves stability and facilitates purification:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing solvent systems demonstrate that ethanol at 60–70°C maximizes yield (78%) while minimizing side products like N-alkylated derivatives. Prolonged heating (>12 hours) reduces purity due to decomposition.

Catalytic Enhancements

The addition of molecular sieves (3Å) improves water removal during condensation, pushing equilibrium toward product formation. Alternative catalysts, such as p-toluenesulfonic acid , have been explored but show no significant advantage over traditional bases.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors : Reduce reaction times from hours to minutes by maintaining optimal temperature gradients.

-

Recrystallization : The hydrochloride salt is purified via recrystallization from hot acetone, achieving >95% purity.

-

Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental contamination.

Analytical Characterization

Post-synthesis validation employs advanced spectroscopic and chromatographic techniques:

Spectroscopic Data

Purity Assessment

HPLC-DAD (λ = 254 nm) reveals a single dominant peak with retention times of 5.12 min (GC-MS) and 6.08 min (LC-QTOF).

Comparative Synthesis Data

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 65–78% | 82–90% |

| Purity | 92–95% | >99% |

| Reaction Time | 10–12 hours | 2–4 hours |

| Solvent Consumption | High | Low (flow reactors) |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Fluoro-.alpha.-Pirrolidinopentiofenona (clorhidrato) puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El átomo de flúor en el anillo aromático puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu).

Productos Principales:

Productos de Oxidación: Cetonas o ácidos carboxílicos.

Productos de Reducción: Alcoholes.

Productos de Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-F-α-PVP is characterized by its bicyclic structure, which includes a phenylacetyl core linked to a pyrrolidine ring. The presence of a fluorine atom at the para position of the phenyl ring enhances its potency as a monoamine transporter inhibitor. This compound primarily exerts its effects through the inhibition of dopamine (DAT) and norepinephrine transporters (NET), leading to increased synaptic concentrations of these neurotransmitters. This mechanism is similar to other stimulants, contributing to its psychoactive effects such as increased alertness and euphoria .

Scientific Research Applications

The applications of 4-F-α-PVP can be categorized as follows:

1. Analytical Chemistry

- Reference Standard : It is utilized as a reference standard in forensic laboratories for the identification and quantification of synthetic cathinones in biological samples. Its distinct chemical properties allow for accurate detection in toxicological screenings.

2. Neuropharmacology

- Neurotransmitter Interaction Studies : Research has focused on understanding how 4-F-α-PVP interacts with neurotransmitter systems, particularly its role in inhibiting the reuptake of dopamine and norepinephrine. Studies have shown that it has a high affinity for DAT, which is crucial for understanding its stimulant effects .

3. Toxicology

- Toxicokinetic Studies : Investigations into the metabolic pathways and toxicokinetics of 4-F-α-PVP are essential for assessing its safety profile. Studies indicate that it undergoes various metabolic processes, including glucuronidation and oxidation, which are critical for identifying potential biomarkers for exposure .

Case Study: Toxicokinetics of Synthetic Cathinones

A study published in Toxicology Reports examined the toxicokinetics of several synthetic cathinones, including 4-F-α-PVP. The findings revealed that this compound has significant metabolic activity, with metabolites detected in urine samples from users. The study highlighted the importance of understanding the metabolic fate of these substances to improve toxicological assessments and risk evaluations .

Pharmacological Effects

Research conducted on rodent models demonstrated that 4-F-α-PVP induces significant locomotor stimulation, akin to effects observed with traditional stimulants. Doses as low as 5 mg/kg resulted in increased locomotor activity, suggesting its potential for abuse and dependence .

Table: Affinity of 4-F-α-PVP for Monoamine Transporters

| Transporter | Affinity (Ki) | Effect |

|---|---|---|

| DAT | High | Increased dopamine levels |

| NET | Moderate | Increased norepinephrine levels |

| SERT | Low | Minimal serotonin interaction |

Mecanismo De Acción

El mecanismo de acción de 4-Fluoro-.alpha.-Pirrolidinopentiofenona (clorhidrato) implica la inhibición de los transportadores de monoaminas, específicamente los de dopamina y norepinefrina. Al bloquear la recaptación de estos neurotransmisores, el compuesto aumenta su concentración en la hendidura sináptica, lo que lleva a una estimulación mejorada de los receptores postsinápticos. Esto da como resultado un aumento de la alerta, la euforia y otros efectos estimulantes. Los objetivos moleculares incluyen el transportador de dopamina (DAT) y el transportador de norepinefrina (NET), que son cruciales para el proceso de recaptación .

Compuestos Similares:

Pirovalerona: Un estimulante conocido e inhibidor de la captación de monoaminas.

4-Fluoro-.alpha.-Pirrolidinopropiofenona: Similar en estructura pero con una cadena de carbono más corta.

4-Fluoro-.alpha.-Pirrolidinobutiofenona: Otro análogo con una longitud de cadena de carbono diferente.

Comparación: 4-Fluoro-.alpha.-Pirrolidinopentiofenona (clorhidrato) es único debido a la presencia de un átomo de flúor en la posición 4 del anillo fenilo, que puede influir en sus propiedades farmacológicas y potencia. En comparación con sus análogos, puede exhibir diferentes afinidades de unión y efectos sobre los transportadores de monoaminas, lo que lo convierte en un compuesto de interés para futuras investigaciones .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section compares 4-fluoro-α-PVP (hydrochloride) with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

*RT: Room Temperature

Key Findings

Structural Analogues (Fluorinated Pyrrolidinophenones): 4-fluoro-3-methyl-α-PVP (hydrochloride) (CAS: Unspecified) differs from 4-fluoro-α-PVP by the addition of a methyl group at the 3-position of the phenyl ring. This modification increases its molecular weight (299.8 vs. The 4-fluoro substituent in both compounds contributes to metabolic stability by resisting oxidative degradation, a common feature in fluorinated psychoactive substances .

Functional Analogues (Hydrochloride Salts): Benzydamine Hydrochloride shares the hydrochloride salt form but is structurally distinct, featuring a benzylamine core. It is used clinically as an anti-inflammatory agent, unlike 4-fluoro-α-PVP, which lacks therapeutic approval . Ropinirole Hydrochloride and Memantine Hydrochloride are FDA-approved drugs with non-overlapping applications (neurological disorders vs. psychoactive research), highlighting the diversity of hydrochloride salts in drug development .

Physicochemical Stability: 4-fluoro-α-PVP requires -20°C storage for stability, whereas benzydamine and ropinirole hydrochlorides are stable at room temperature. This difference underscores the sensitivity of fluorinated cathinones to thermal degradation .

Actividad Biológica

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride), commonly referred to as 4-F-α-PVP, is a synthetic cathinone that has garnered attention for its stimulant properties and potential for abuse. As a member of the α-pyrrolidinophenone class, it acts primarily as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine and norepinephrine. This article reviews the biological activity of 4-F-α-PVP, focusing on its pharmacological effects, toxicokinetics, and associated health risks.

Chemical Structure and Properties

4-F-α-PVP is characterized by a bicyclic structure comprising a phenylacetyl core linked to a pyrrolidine ring. The presence of the fluorine atom at the para position of the phenyl ring enhances its potency as a monoamine transporter inhibitor. Its hydrochloride form increases water solubility, facilitating its absorption and distribution in biological systems.

The primary mechanism by which 4-F-α-PVP exerts its effects is through the inhibition of monoamine transporters. This results in increased extracellular levels of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). Studies indicate that 4-F-α-PVP exhibits a high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to significant stimulant-like effects, including increased locomotor activity in animal models .

Table 1: Affinity of 4-F-α-PVP for Monoamine Transporters

| Transporter | Affinity (Ki) | Effect |

|---|---|---|

| DAT | High | Increased dopamine levels |

| NET | Moderate | Increased norepinephrine levels |

| SERT | Low | Minimal serotonin interaction |

Pharmacological Effects

Research has demonstrated that 4-F-α-PVP induces significant locomotor stimulation in rodents, mirroring effects seen with other stimulants. In controlled studies, doses as low as 5 mg/kg have resulted in increased horizontal and vertical locomotor activity . The compound's effects are dose-dependent, with higher doses correlating with more pronounced stimulant effects.

Case Studies

- Locomotor Activity Study : A study evaluating the effects of various synthetic cathinones found that 4-F-α-PVP significantly increased spontaneous locomotor activity in mice, suggesting strong stimulant properties similar to other known psychoactive substances .

- Toxicokinetic Analysis : Toxicokinetic studies revealed that 4-F-α-PVP undergoes extensive metabolism, primarily through glucuronidation and hydroxylation pathways. The compound's half-life in vitro was observed to be approximately 38 minutes, indicating rapid clearance from biological systems .

Health Risks and Toxicity

Despite limited reports of acute intoxication specifically involving 4-F-α-PVP, its structural similarities to other synthetic cathinones raise concerns regarding potential toxicity. Users may experience adverse effects such as tachycardia, hyperthermia, and psychomotor agitation. The potential for serotonin syndrome is also heightened due to its action on serotonin transporters .

Table 2: Reported Adverse Effects of 4-F-α-PVP

| Adverse Effect | Description |

|---|---|

| Tachycardia | Increased heart rate |

| Hyperthermia | Elevated body temperature |

| Psychomotor Agitation | Increased restlessness and anxiety |

| Serotonin Syndrome | Potentially fatal condition due to excessive serotonin levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.